N-tert-butyl-3,3-diphenylpropanamide
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Overview
Description
N-tert-butyl-3,3-diphenylpropanamide is an organic compound with the molecular formula C19H23NO. It is a member of the amide family, characterized by the presence of a tert-butyl group attached to the nitrogen atom and two phenyl groups attached to the propanamide chain. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-tert-butyl-3,3-diphenylpropanamide can be synthesized through several methods. One common approach involves the reaction of 3,3-diphenylpropanoic acid with tert-butylamine in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired amide product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-3,3-diphenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Nucleophiles like halides, alkoxides; often requires a catalyst or elevated temperatures.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-tert-butyl-3,3-diphenylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-tert-butyl-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, preventing substrate binding. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-tert-butyl-3,3-diphenylpropanamide can be compared with other similar compounds, such as:
N-tert-butyl-3,5-dimethylaniline: Similar in structure but with different substituents on the aromatic ring, leading to distinct chemical properties and applications.
N-(2-tert-butylphenyl)-3,3-diphenylpropanamide:
Uniqueness: this compound stands out due to its unique combination of stability, reactivity, and versatility in various chemical reactions. Its tert-butyl group provides steric hindrance, enhancing its stability, while the diphenyl groups contribute to its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C19H23NO |
---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-tert-butyl-3,3-diphenylpropanamide |
InChI |
InChI=1S/C19H23NO/c1-19(2,3)20-18(21)14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,14H2,1-3H3,(H,20,21) |
InChI Key |
PCTDWDWCPFLYDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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